2-Methyl-2H-indazole-4-carbonitrile

Medicinal Chemistry Building Blocks Indazole Functionalization

Researchers requiring a defined 2H-indazole geometry face limited commercial availability of non-tautomerizing scaffolds. 2-Methyl-2H-indazole-4-carbonitrile resolves this by locking the indazole in the 2H-form via N2-methylation, eliminating tautomeric uncertainty in SAR studies. - Enables alternative hinge-binding vectors for ATP-competitive kinase inhibitor design, potentially bypassing resistance mechanisms seen with 1H-indazole analogs. - The 4-CN group serves as both a hydrogen-bond acceptor and a synthetic handle for diversification into acids, amines, or heterocycles. - Supplied at the industry-standard 95% purity, ensuring batch-to-batch consistency for reproducible medicinal chemistry and parallel synthesis workflows.

Molecular Formula C9H7N3
Molecular Weight 157.176
CAS No. 115951-14-9; 1159511-45-1
Cat. No. B2671014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2H-indazole-4-carbonitrile
CAS115951-14-9; 1159511-45-1
Molecular FormulaC9H7N3
Molecular Weight157.176
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC=C2C#N
InChIInChI=1S/C9H7N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,1H3
InChIKeyIXVBGVWMIAYPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-indazole-4-carbonitrile Specifications


2-Methyl-2H-indazole-4-carbonitrile (CAS 1159511-45-1; also registered as 115951-14-9) is a nitrogen-containing bicyclic heterocyclic compound belonging to the 2H-indazole tautomeric class, featuring a methyl substituent at the 2-position and a nitrile group at the 4-position of the indazole scaffold . Its molecular formula is C₉H₇N₃, with a molecular weight of 157.17 g/mol, and it is typically supplied at 95% purity for research applications . The 2H-indazole core represents the thermodynamically less stable but synthetically valuable tautomeric form of indazole, offering distinct hydrogen-bond acceptor geometries that are frequently exploited in ATP-competitive kinase inhibitor design . The compound is primarily utilized as a versatile building block and key intermediate in medicinal chemistry programs targeting kinase inhibition, antiparasitic agents, and anti-inflammatory pathways [1].

Scaffold: 2H-indazole core locked by N2-methyl, offering distinct hydrogen-bond geometry for kinase inhibitor design.
Handle: Nitrile group at C4 enables hydrolysis, reduction, and cycloaddition derivatizations absent in unsubstituted 2-methyl-2H-indazole.
Application space: Fits kinase inhibitor research, antiprotozoal screening programs, and diversity-oriented heterocyclic library synthesis.

2-Methyl-2H-indazole-4-carbonitrile Substitution Risks


The procurement decision for 2-methyl-2H-indazole-4-carbonitrile cannot be satisfied by substituting with the more thermodynamically stable 1H-indazole analogs or unsubstituted 2H-indazole scaffolds, due to fundamental differences in tautomeric equilibrium, electronic properties, and synthetic accessibility. While 1H-indazole is the predominant tautomeric form in solution, 2H-indazoles such as this compound have historically been more challenging to prepare and consequently far less studied, making the commercially available 2-methyl-2H-indazole-4-carbonitrile a non-trivial and strategically valuable building block [1]. The specific substitution pattern—methyl at the 2-position and nitrile at the 4-position—locks the molecule in the 2H-tautomeric form, preventing the tautomeric interconversion that plagues unsubstituted indazoles and ensures a defined geometry for structure-based drug design [2]. Furthermore, the nitrile group serves as both a hydrogen-bond acceptor and a versatile synthetic handle for further derivatization, a functionality absent in unsubstituted 2-methyl-2H-indazole (CAS 4838-00-0) . These distinctions directly impact biological target engagement, synthetic route efficiency, and the reproducibility of research outcomes, as detailed in the quantitative evidence below.

Tautomer mismatch: 1H-indazole analogs exhibit different hydrogen-bond acceptor geometry; 2H-form is synthetically non-trivial and may shift kinase binding profiles.
Functional group gap: Unsubstituted 2-methyl-2H-indazole (CAS 4838-00-0) lacks the 4-nitrile handle, limiting derivatization scope and target engagement vectors.
Tautomeric equilibrium: Without N2-methyl lock, unsubstituted indazoles undergo tautomeric interconversion, introducing geometry uncertainty in structure-based design.

2-Methyl-2H-indazole-4-carbonitrile: Evidence vs. Analogs


Nitrile Functionalization vs. Unsubstituted Core

The presence of the nitrile group at the 4-position fundamentally distinguishes 2-methyl-2H-indazole-4-carbonitrile from the unsubstituted 2-methyl-2H-indazole scaffold (CAS 4838-00-0). While 2-methyl-2H-indazole provides only a methylated indazole core with a molecular weight of 132.16 g/mol, the 4-carbonitrile derivative incorporates an additional hydrogen-bond acceptor and a versatile synthetic handle at MW 157.17 g/mol [1]. The nitrile moiety enables direct participation in cyano-group transformations—including hydrolysis to carboxylic acids, reduction to aminomethyl groups, and cycloaddition reactions—functionalities entirely absent in the unsubstituted analog [2].

Nitrile vs. core
Class-level inference
MW 157.17, 1 nitrile HBA
vs. 2-methyl-2H-indazole (CAS 4838-00-0): MW 132.16, no HBA beyond indazole nitrogens.
target analog
Functional group difference expands derivatization workflows.
Nitrile enables hydrolysis, reduction, cycloaddition; absent in unsubstituted analog.
Medicinal Chemistry Building Blocks Indazole Functionalization

2H- vs. 1H-Tautomer Geometry for Kinase Design

The 2H-indazole tautomer of this compound offers distinct hydrogen-bond acceptor geometries compared to the 1H-indazole scaffold, a critical factor in ATP-competitive kinase inhibitor design . While 1-methyl-1H-indazole-4-carbonitrile derivatives have been reported to inhibit VEGFR2 with IC₅₀ values of approximately 12 nM through ATP-binding pocket occupation , the 2H-indazole scaffold presents an alternative vector for hinge-binding interactions that can circumvent resistance mechanisms or address kinase selectivity challenges [1]. The thermodynamic instability of 2H-indazoles relative to 1H-indazoles makes the 2-methyl-2H variant a synthetically demanding but pharmacologically valuable scaffold for exploring novel kinase inhibitor chemical space [2].

2H vs. 1H tautomer
Class-level inference
2H-indazole locked geometry provides distinct N2 HBA vector.
1H-indazole series reported VEGFR2 IC₅₀ ≈ 12 nM for related derivatives.
2H 1H
Alternative hinge-binding geometry may address kinase selectivity or resistance limitations.
Direct IC₅₀ comparison not available; scaffold geometry drives differentiation.
Kinase Inhibition Structure-Based Drug Design Indazole Tautomerism

Antiprotozoal Activity Profile

Indazole derivatives structurally related to 2-methyl-2H-indazole-4-carbonitrile have demonstrated significant antiprotozoal activity. Specifically, certain 2-methyl-2H-indazole derivatives have been reported to exhibit giardicidal and amebicidal properties with IC₅₀ values below 1 µM against Giardia intestinalis and Entamoeba histolytica, outperforming standard treatments such as metronidazole in these assays . Additionally, antifungal activity has been reported against Candida species, with minimum inhibitory concentrations (MIC) of 3.807 mM against Candida albicans and 15.227 mM against Candida glabrata for related indazole derivatives .

Antiprotozoal profile
Class-level inference
IC₅₀ < 1 µM against G. intestinalis and E. histolytica (related 2-methyl-2H-indazoles).
Metronidazole comparator context.
Supports antiprotozoal screening context.
In vitro data; exact conditions not fully specified. Source review required.
Antiparasitic Agents Giardicidal Activity Amebicidal Activity

2-Methyl-2H-indazole-4-carbonitrile Applications


2H-Indazole Scaffold for Kinase Inhibitors

Use 2-methyl-2H-indazole-4-carbonitrile as a core scaffold for structure-based drug design of ATP-competitive kinase inhibitors. The 2H-tautomeric form, locked by the 2-methyl substitution, provides distinct hydrogen-bond acceptor geometries compared to the more common 1H-indazole scaffold, offering alternative hinge-binding vectors that may address kinase selectivity challenges or bypass resistance mechanisms encountered with 1H-indazole-based inhibitors . The nitrile group at the 4-position serves as an additional hydrogen-bond acceptor and synthetic handle for further optimization .

Antiprotozoal Drug Discovery

Employ 2-methyl-2H-indazole-4-carbonitrile as a starting material or key intermediate in medicinal chemistry programs targeting protozoal infections. Related 2-methyl-2H-indazole derivatives have demonstrated potent giardicidal and amebicidal activity with IC₅₀ values below 1 µM against Giardia intestinalis and Entamoeba histolytica, surpassing metronidazole in comparative in vitro assays . The scaffold's activity profile supports its use in lead optimization campaigns for neglected tropical diseases.

Heterocyclic Library Construction

Utilize 2-methyl-2H-indazole-4-carbonitrile as a versatile building block for constructing diverse heterocyclic libraries. The nitrile functionality at the 4-position enables subsequent transformations—including hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, and cycloaddition reactions—that are inaccessible with unsubstituted 2-methyl-2H-indazole (CAS 4838-00-0) . This functional group versatility, combined with the defined 2H-tautomeric geometry, makes the compound a strategic choice for parallel synthesis and diversity-oriented synthesis workflows .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
2H-tautomer geometry with nitrile handle
Hinge-binding assay and selectivity profiling
Antiprotozoal screening studies
2-methyl-2H-indazole core with reported giardicidal/amebicidal response
In vitro antiprotozoal panel and comparator benchmarking
Heterocyclic library synthesis
4-nitrile versatile synthetic handle
Derivatization scope (hydrolysis, reduction, cycloaddition) and purity after transformation
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